
SIRT1-IN-4bb
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
SIRT1-IN-4bb is a SIRT1 inhibitor which partially induces apoptosis in HCT116 human colon carcinoma cells by activating p53.
常见问题
Basic Research Questions
Q. What experimental methodologies are recommended to investigate the biochemical mechanism of SIRT1-IN-4bb as a SIRT1 inhibitor?
- Methodological Answer : Use in vitro deacetylation assays with recombinant SIRT1 and acetylated substrates (e.g., FOXO3 peptides). Validate via immunoprecipitation followed by Western blotting to detect acetylation levels . Include controls with known SIRT1 activators (e.g., resveratrol) and inhibitors (e.g., EX-527) to benchmark potency.
Q. How should researchers design experiments to evaluate this compound’s efficacy in modulating cellular stress responses?
- Methodological Answer : Employ cell viability assays under oxidative stress (e.g., H₂O₂ exposure) in SIRT1-overexpressing vs. knockdown models. Measure downstream markers like FOXO3 nuclear localization or SOD2 expression via immunofluorescence or qPCR . Ensure dose-response curves and time-course analyses to establish dynamic effects.
Q. What statistical approaches are critical for determining this compound’s inhibitory potency (e.g., IC₅₀) in enzymatic assays?
- Methodological Answer : Fit dose-response data to a sigmoidal curve using nonlinear regression (e.g., GraphPad Prism). Report IC₅₀ values with 95% confidence intervals and validate reproducibility across ≥3 independent replicates. Include positive/negative controls to normalize inter-assay variability .
Q. How can researchers validate the specificity of this compound for SIRT1 over other sirtuin isoforms (e.g., SIRT2, SIRT3)?
- Methodological Answer : Perform isoform-specific enzymatic assays using recombinant SIRT2/SIRT3 and compare inhibition kinetics. Combine with genetic knockdown (siRNA/shRNA) of SIRT1 in cellular models to confirm phenotype rescue upon inhibitor treatment .
Advanced Research Questions
Q. How to resolve contradictions in reported IC₅₀ values for this compound across different studies?
- Methodological Answer : Conduct a systematic review of experimental conditions (e.g., substrate type, assay pH, ATP concentration). Replicate conflicting studies under standardized protocols and perform meta-analysis to identify confounding variables (e.g., buffer composition, temperature) .
Q. What strategies optimize the selection of in vitro vs. in vivo models for studying this compound’s pharmacokinetics?
- Methodological Answer : Prioritize in vitro hepatocyte stability assays and microsomal half-life measurements to predict in vivo clearance. For in vivo studies, use transgenic mice with tissue-specific SIRT1 knockout to isolate target effects. Compare plasma/tissue concentrations via LC-MS/MS .
Q. How to assess long-term effects of this compound on cellular senescence and genomic stability?
- Methodological Answer : Treat primary fibroblasts or organoids with sub-cytotoxic doses for 4–6 weeks. Quantify senescence-associated β-galactosidase (SA-β-gal) activity and DNA damage markers (γH2AX foci). Perform whole-genome sequencing to identify mutagenic off-target effects .
Q. What experimental frameworks are suitable for studying this compound’s synergy with other epigenetic inhibitors (e.g., HDAC inhibitors)?
- Methodological Answer : Use combination index (CI) analysis via the Chou-Talalay method. Test dose matrices (e.g., 5×5 concentrations) in cancer cell lines and calculate synergism/antagonism using CompuSyn software. Validate with transcriptomic profiling (RNA-seq) to identify co-regulated pathways .
Q. How to address variability in this compound’s effects across different cellular contexts (e.g., cancer vs. normal cells)?
- Methodological Answer : Profile baseline SIRT1 expression and activity in diverse cell lines (e.g., NCI-60 panel). Correlate inhibitor sensitivity with proteomic/metabolomic datasets. Use 3D co-culture systems to model tumor microenvironment influences .
Q. What translational considerations are critical for advancing this compound into preclinical trials?
- Methodological Answer : Establish maximum tolerated dose (MTD) in rodent models and assess off-target toxicity via histopathology. Use patient-derived xenografts (PDX) to evaluate efficacy in heterogeneous tumor populations. Align endpoints with clinical biomarkers (e.g., circulating SIRT1 substrates) .
属性
分子式 |
C31H26N2O4 |
---|---|
分子量 |
490.56 |
IUPAC 名称 |
(Z)-4-(3-(2-(2,4-Dihydroxy-3-methylphenyl)-2-phenylvinyl)-6-methylquinoxalin-2-yl)-2-methylbenzene-1,3-diol |
InChI |
InChI=1S/C31H26N2O4/c1-17-9-12-24-25(15-17)32-26(29(33-24)22-11-14-28(35)19(3)31(22)37)16-23(20-7-5-4-6-8-20)21-10-13-27(34)18(2)30(21)36/h4-16,34-37H,1-3H3/b23-16- |
InChI 键 |
OFAGDCPOQQUBSE-KQWNVCNZSA-N |
SMILES |
OC1=CC=C(C2=NC3=CC=C(C)C=C3N=C2/C=C(C4=CC=C(O)C(C)=C4O)/C5=CC=CC=C5)C(O)=C1C |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
SIRT1IN-4bb; SIRT1-IN4bb; SIRT1IN4bb; SIRT1 IN-4bb; SIRT1-IN 4bb |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。